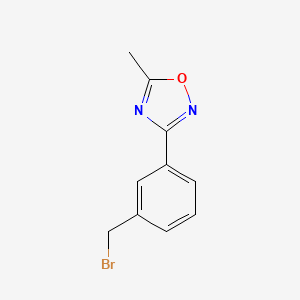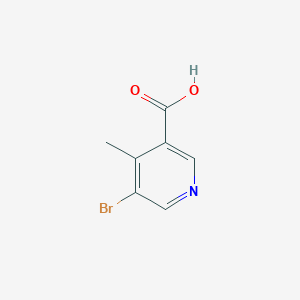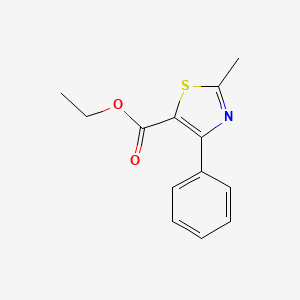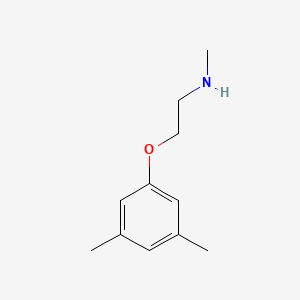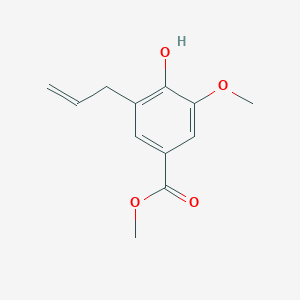![molecular formula C15H8F6O2 B1337307 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid CAS No. 195457-74-0](/img/structure/B1337307.png)
3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid” is an organic compound with the linear formula (CF3)2C6H3CH2CO2H . It has a molecular weight of 272.14 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives involved the reaction of 3′,5′-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid to form the hydrazone intermediate, which on reaction with the Vilsmeier-Haack reagent formed the pyrazole aldehyde .Molecular Structure Analysis
The molecular structure of “3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid” can be represented by the SMILES string OC(=O)Cc1cc(cc(c1)C(F)(F)F)C(F)(F)F .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 121-123 °C . It is soluble in methanol .Wissenschaftliche Forschungsanwendungen
7. Synthesis of Methylene-Arylbutenones
- Summary of Application: This compound is involved in the synthesis of methylene-arylbutenones via carbonylative arylation of allenols .
- Methods of Application: The compound is used as a reactant in the carbonylative arylation of allenols to produce methylene-arylbutenones .
- Results: The reaction leads to the formation of methylene-arylbutenones, which are important intermediates in organic synthesis .
8. Preparation of Primary Amino Acid Derivatives
- Summary of Application: This compound is used in the preparation of primary amino acid derivatives with anticonvulsant activity .
- Methods of Application: The compound is used as a reactant in the synthesis of primary amino acid derivatives. These derivatives are then tested for their anticonvulsant activity .
- Results: The synthesized primary amino acid derivatives showed promising anticonvulsant activity in preliminary tests .
9. Synthesis of Alkyl Arylcarbamates
- Summary of Application: This compound is used in the synthesis of alkyl arylcarbamates via Cu-catalyzed coupling with potassium cyanate .
- Methods of Application: The compound is used as a reactant in the Cu-catalyzed coupling with potassium cyanate to produce alkyl arylcarbamates .
- Results: The reaction leads to the formation of alkyl arylcarbamates, which are important intermediates in organic synthesis .
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
4-[3,5-bis(trifluoromethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F6O2/c16-14(17,18)11-5-10(6-12(7-11)15(19,20)21)8-1-3-9(4-2-8)13(22)23/h1-7H,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXMMDMXBCYZQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444536 |
Source


|
| Record name | 3',5'-Bis(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid | |
CAS RN |
195457-74-0 |
Source


|
| Record name | 3′,5′-Bis(trifluoromethyl)[1,1′-biphenyl]-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=195457-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3',5'-Bis(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


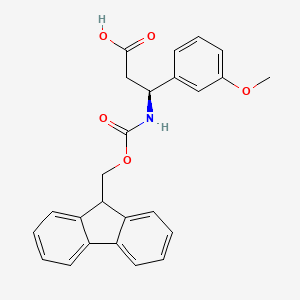
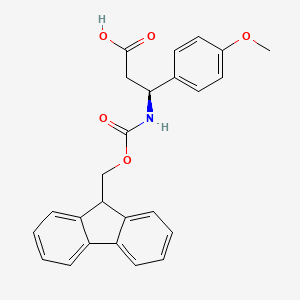

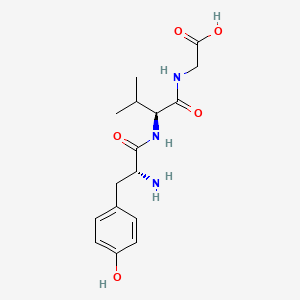
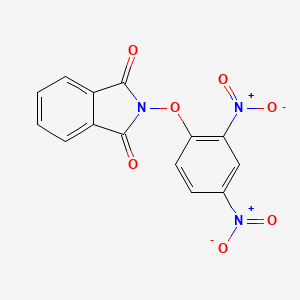

![[5-(2-Furyl)-1h-pyrazol-3-yl]methanol](/img/structure/B1337243.png)
